This compound is derived from indole, a bicyclic structure known for its prevalence in various natural products and its extensive biological activities. The classification of 1-(Piperidin-4-yl)indolin-2-one hydrochloride falls under the category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (like nitrogen) in their ring structure. Its hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
The synthesis of 1-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves several steps that construct the indole ring followed by the introduction of the piperidine moiety.
One prevalent synthetic route includes:
The synthesis parameters may include:
The molecular structure of 1-(Piperidin-4-yl)indolin-2-one hydrochloride features:
The molecular formula can be represented as , indicating the presence of two nitrogen atoms and one chlorine atom in its hydrochloride form. The compound's molecular weight is approximately 224.70 g/mol .
1-(Piperidin-4-yl)indolin-2-one hydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 1-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with various biological targets:
Studies indicate that this compound can significantly affect gene expression and cellular metabolism through these interactions.
1-(Piperidin-4-yl)indolin-2-one hydrochloride exhibits:
Key chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometry (HRMS) are commonly used to confirm structural integrity and purity .
1-(Piperidin-4-yl)indolin-2-one hydrochloride has numerous applications in scientific research:
1-(Piperidin-4-yl)indolin-2-one hydrochloride (PubChem CID: 11230519, C₁₃H₁₇ClN₂O) is a small-molecule hybrid scaffold merging piperidine and indolinone pharmacophores [1]. Its chemical structure features a protonated piperidine ring linked to the nitrogen of an oxindole core, enhancing water solubility for pharmacological studies. This compound exemplifies modern drug design strategies targeting multifactorial diseases through multitarget-directed ligands (MTDLs) [2] [4]. Its emergence reflects broader trends in medicinal chemistry, where hybrid molecules address complex pathologies like neurodegenerative disorders and pain [8] [10].
Piperidine-indolinone hybrids leverage synergistic bioactivity:
This dual pharmacophore enables multitarget engagement. For example, in Alzheimer’s disease, such hybrids simultaneously inhibit cholinesterases and β-secretase (BACE-1), mitigating amyloid pathology [4]. Computational studies reveal high BBB penetration scores (e.g., PAMPA-BBB assays), positioning these scaffolds for CNS drug development [4] [10].
Table 1: Bioactive Hybrid Scaffolds Incorporating Piperidine and Indolinone
Compound Class | Key Targets | Therapeutic Application |
---|---|---|
Indole-piperidine amides [4] | AChE, BChE, BACE-1 | Alzheimer’s disease |
N-(4-Piperidinyl)-2-indolinones [8] | NOP receptor, opioid receptors | Pain management |
Coumarinyl-indolinones [5] | Pteridine reductase (PTR1) | Antiparasitic agents |
The scaffold evolved from two key lineages:
Early derivatives focused on opioid receptor modulation. In 2004, N-(4-piperidinyl)-2-indolinones were identified as nociceptin receptor (NOP) ligands through systematic N-substitution [8]. Lead optimization replaced N-benzyl groups with cycloalkyl moieties (e.g., cyclooctyl), enhancing NOP affinity and enabling agonist/antagonist switching [8]. Contemporary research expanded applications to neurodegenerative diseases, leveraging structural similarities to donepezil’s piperidine core [4] [10].
This scaffold demonstrates nuanced receptor interactions:
Table 2: Receptor Binding and Functional Activity of Key Derivatives
Derivative | NOP Receptor Ki (nM) | Functional Activity | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
---|---|---|---|---|
N-Cyclooctyl [8] | 1.39 ± 0.42 | Agonist (EC₅₀ = 19.9 nM) | 29.9 ± 2.1 | 42.7 ± 1.0 |
N-Cyclooctylmethyl [8] | 6.04 ± 0.42 | Antagonist (Ke = 15.3 nM) | 14.4 ± 1.1 | 229 ± 33 |
Bifunctional ligands (e.g., cebranopadol analogs) co-activate NOP and μ-opioid receptors, yielding synergistic analgesia with attenuated respiratory depression [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7